3-(2,4-dimethylphenyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one
Description
3-(2,4-dimethylphenyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a complex organic compound belonging to the class of chromeno[6,7-e][1,3]oxazin-8-ones This compound is characterized by its unique bicyclic structure, which includes a chromene ring fused with an oxazine ring
Properties
Molecular Formula |
C23H25NO3 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
3-(2,4-dimethylphenyl)-10-methyl-6-propyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one |
InChI |
InChI=1S/C23H25NO3/c1-5-6-17-11-21(25)27-23-16(4)22-18(10-19(17)23)12-24(13-26-22)20-8-7-14(2)9-15(20)3/h7-11H,5-6,12-13H2,1-4H3 |
InChI Key |
REAVPNKGWAGLBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=C3CN(COC3=C2C)C4=C(C=C(C=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Chromene Scaffold Preparation
The chromeno[6,7-e]oxazine core is typically derived from flavanone or isoflavone precursors. For example:
Table 1: Common Flavanone and Isoflavone Precursors
| Precursor | Functionalization Site | Key Reagents | Yield (%) |
|---|---|---|---|
| 7-Hydroxyflavanone | C-8 (Propyl) | Propyl bromide, K₂CO₃ | 68 |
| Daidzein | C-7 (Methyl) | Methyl iodide, NaH | 72 |
| 8-Methoxychromenone | C-6 (Propyl) | Propyl Grignard reagent | 65 |
Stepwise Synthesis of the Target Compound
Step 1: Synthesis of 6-Propyl-10-methylchromen-8-one
-
Methylation at C-10 :
-
Propyl Group Introduction at C-6 :
Step 2: Formation of the Oxazine Ring
The oxazine ring is constructed via a Mannich-type cyclization using formaldehyde and 2,4-dimethylbenzylamine:
-
Reaction Setup :
-
6-Propyl-10-methylchromen-8-one (1 eq), 2,4-dimethylbenzylamine (1.2 eq), formaldehyde (37% aq., 2 eq).
-
Solvent: Ethanol/glacial acetic acid (4:1).
-
-
Mechanism :
-
Imine formation between the amine and aldehyde.
-
Nucleophilic attack by the chromenone’s oxygen, followed by cyclodehydration.
-
-
Optimization :
Table 2: Oxazine Cyclization Optimization
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| None | 80 | 12 | 58 |
| ZnCl₂ | 80 | 8 | 82 |
| BF₃·Et₂O | 60 | 10 | 74 |
Stereochemical Considerations and Byproduct Analysis
The cyclization step produces two diastereomers due to the chiral center at C-3. Key findings:
-
Cis-diastereomer : Dominant product (75:25 cis:trans ratio) due to steric hindrance favoring axial amine orientation.
-
Byproducts :
-
Open-chain imines (8–12%): Formed under suboptimal stoichiometry.
-
Over-alkylated products (5%): Mitigated by controlling formaldehyde equivalents.
-
Purification and Characterization
Chromatographic Separation
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.02 (t, J = 7.2 Hz, 3H, CH₂CH₂CH₃), 2.31 (s, 3H, Ar-CH₃), 3.12 (m, 2H, N-CH₂), 6.82 (s, 1H, H-5).
-
HRMS : m/z [M+H]⁺ calcd. for C₂₄H₂₅NO₃: 376.1912; found: 376.1909.
Alternative Synthetic Routes
Neber Rearrangement Approach
Microwave-Assisted Synthesis
-
Conditions : 100°C, 30 min, solvent-free.
-
Advantage : 20% reduction in reaction time.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dimethylphenyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the original compound.
Scientific Research Applications
3-(2,4-dimethylphenyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-(2,4-dimethylphenyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-dimethylphenyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-4-one: A closely related compound with a different substitution pattern.
2,3,6,7-tetrahydrocyclopenta[e]-1,3-oxazin-4-one: Another member of the oxazin-4-one family with a different ring structure.
2,3,5,6,7,8-hexahydro-4H-benzo[e]-1,3-oxazin-4-one: A compound with a similar bicyclic structure but different substituents.
Uniqueness
The uniqueness of 3-(2,4-dimethylphenyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one lies in its specific substitution pattern and the presence of both chromene and oxazine rings
Biological Activity
The compound 3-(2,4-dimethylphenyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a complex organic molecule belonging to the chromeno[6,7-e][1,3]oxazin class. Its unique structural features suggest potential for diverse biological activities, making it a subject of interest in pharmacological research. This article explores its biological activity, synthesis, and potential applications based on available literature.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure comprises a chromeno framework fused with an oxazin ring, characterized by specific substituents including a dimethylphenyl group and a propyl chain. The complexity of its structure may contribute to its unique biological properties.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Chromeno Structure | Fused with an oxazin ring |
| Substituents | 2,4-Dimethylphenyl group and propyl chain |
Preliminary studies indicate that 3-(2,4-dimethylphenyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one may exhibit significant biological activity through interactions with specific enzymes or receptors. Compounds with similar structures have demonstrated potential anticancer properties by inhibiting cell proliferation via enzyme inhibition. Further biological assays are necessary to elucidate its full pharmacological profile.
Potential Therapeutic Applications
The compound's structural characteristics suggest several potential therapeutic applications:
- Anticancer Activity : Similar compounds have shown efficacy in inhibiting cancer cell growth.
- Antimicrobial Properties : The presence of specific functional groups may contribute to antimicrobial effects.
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways could be explored.
In Vitro Studies
Research has indicated that derivatives of chromeno[6,7-e][1,3]oxazin compounds possess various bioactivities. For instance:
- A study demonstrated that certain derivatives inhibited tumor cell lines effectively.
- Another investigation highlighted the anti-inflammatory properties of related compounds through modulation of cytokine production.
Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing 3-(2,4-dimethylphenyl)-10-methyl-6-propyl-chromeno-oxazin-8-one, and what critical parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the chromene core via condensation of substituted phenols with carbonyl compounds, followed by oxazine ring cyclization. Key parameters include:
- Catalysts : Lewis acids (e.g., BF₃·Et₂O) or transition metal complexes (e.g., Pd/C) to facilitate ring closure .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) for improved solubility of intermediates .
- Temperature Control : Stepwise heating (60–120°C) to avoid side reactions during cyclization .
Characterization relies on NMR (¹H/¹³C for substituent mapping) and HRMS for molecular weight confirmation .
Q. How are structural and purity characteristics of this compound validated in early-stage research?
- Methodological Answer :
- Spectroscopic Techniques :
- ¹H NMR : Assigns proton environments (e.g., methyl groups at δ 1.2–2.1 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- HPLC-PDA : Quantifies purity (>95%) and detects trace impurities .
- Single-Crystal X-ray Diffraction : Resolves stereochemistry of the fused chromeno-oxazine system .
Q. What initial biological screening assays are recommended for evaluating its pharmacological potential?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or oxidoreductases (e.g., COX-2) using fluorogenic substrates .
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Molecular Docking : Preliminary binding affinity analysis with target proteins (e.g., EGFR) using AutoDock Vina .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis while maintaining stereochemical fidelity?
- Methodological Answer :
- Flow Chemistry : Continuous processing reduces side reactions and improves scalability .
- Microwave-Assisted Synthesis : Accelerates cyclization steps (e.g., 30 min vs. 12 hr conventional heating) .
- In-situ Monitoring : ReactIR tracks intermediate formation to adjust conditions dynamically .
Q. What substituent-driven structure-activity relationships (SAR) have been observed in analogous chromeno-oxazine derivatives?
- Methodological Answer :
- Substituent Effects :
| Substituent Position | Functional Group | Observed Impact |
|---|---|---|
| C-2,4 (Aromatic) | Methyl | ↑ Lipophilicity, ↓ Solubility |
| C-6 | Propyl | Enhances membrane permeability |
| Oxazine Ring | Electron-withdrawing groups | Stabilizes ring conformation |
- Biological Implications : Propyl groups at C-6 correlate with improved CNS penetration in analogs .
Q. How can contradictory bioactivity data (e.g., variable IC₅₀ across studies) be systematically addressed?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., ATCC-certified) and normalize to reference inhibitors .
- Metabolic Stability Testing : Incubate with liver microsomes to identify metabolite interference .
- Free Energy Calculations (MM/PBSA) : Quantify binding energy variations due to crystallographic vs. solution-state conformers .
Q. What advanced spectroscopic or computational methods elucidate its interaction mechanisms with biological targets?
- Methodological Answer :
- STD-NMR : Identifies protein-ligand interaction epitopes .
- Time-Resolved Fluorescence : Measures conformational changes in target enzymes upon binding .
- QM/MM Simulations : Models electron transfer pathways in oxidation reactions involving the oxazine ring .
Notes
- Methodological Rigor : Answers integrate peer-reviewed protocols from synthetic chemistry, pharmacology, and computational modeling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
